4-Pob-mts

Electrostatic steering Substituted cysteine accessibility method (SCAM) Membrane permeability

4-Pob-mts (4-Phosphoryloxybenzyl Methanethiosulfonate, CAS 887407-33-2) is a methanethiosulfonate (MTS)-based sulfhydryl-reactive reagent designed for site-specific, covalent modification of accessible cysteine residues in proteins and peptides. It belongs to the class of anionic MTS reagents that react via a disulfide exchange mechanism with deprotonated thiolate groups (R-S⁻), forming a mixed disulfide linkage while releasing a methanesulfinic acid leaving group.

Molecular Formula C8H11O6PS2
Molecular Weight 298.3 g/mol
CAS No. 887407-33-2
Cat. No. B016110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pob-mts
CAS887407-33-2
Synonyms4-POB-MTS;  Methanesulfonothioic Acid S-[[4-(Phosphonooxy)phenyl]methyl] Ester
Molecular FormulaC8H11O6PS2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCC1=CC=C(C=C1)OP(=O)(O)O
InChIInChI=1S/C8H11O6PS2/c1-17(12,13)16-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
InChIKeyMBKYYOYVSOQFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pob-mts (CAS 887407-33-2): Anionic Phosphoryloxybenzyl Methanethiosulfonate for Site-Directed Cysteine Modification


4-Pob-mts (4-Phosphoryloxybenzyl Methanethiosulfonate, CAS 887407-33-2) is a methanethiosulfonate (MTS)-based sulfhydryl-reactive reagent designed for site-specific, covalent modification of accessible cysteine residues in proteins and peptides . It belongs to the class of anionic MTS reagents that react via a disulfide exchange mechanism with deprotonated thiolate groups (R-S⁻), forming a mixed disulfide linkage while releasing a methanesulfinic acid leaving group . The compound possesses a phosphoryloxybenzyl moiety that confers a negative charge under physiological pH conditions, distinguishing it from cationic (e.g., MTSEA, MTSET) and neutral (e.g., MMTS) MTS variants [1]. Physical specifications include a molecular formula of C₈H₁₁O₆PS₂, molecular weight of 298.27–298.3 g/mol, melting point of 112–115 °C (dec.), and predicted logP of 2.43 .

4-Pob-mts Procurement: Why Electrostatic and Solubility Profiles Preclude Simple Substitution with Other MTS Reagents


Generic substitution among MTS reagents in experimental protocols is scientifically unsound because the electrostatic charge, molecular dimensions, and hydrophilicity of the transferable moiety directly determine reagent accessibility to specific cysteine microenvironments . Cationic MTS reagents (e.g., MTSEA, MTSET) penetrate membranes but may be electrostatically excluded from positively charged binding pockets; neutral MTS reagents (e.g., MMTS) partition into hydrophobic regions indiscriminately; anionic MTS reagents (e.g., MTSES, 4-Pob-mts) preferentially react with solvent-accessible thiolates in hydrophilic or negatively charged environments [1]. 4-Pob-mts carries a phosphate monoester group that is doubly deprotonated at physiological pH, conferring an anionic character distinct from the sulfonate-bearing MTSES—a distinction that influences both reaction kinetics with proximal cationic residues and compatibility with phosphatase-sensitive experimental systems . Additionally, non-charged MTS reagents require DMSO for solubilization, whereas anionic variants like 4-Pob-mts exhibit aqueous solubility, eliminating solvent-related artifacts in sensitive biological assays .

4-Pob-mts Comparative Evidence: Quantitative Differentiation Versus MTSET, MTSEA, MTSES, and MMTS


4-Pob-mts vs. Cationic MTS Reagents: Anionic Charge Defines Electrostatic Steering and Membrane Exclusion

4-Pob-mts carries a phosphoryloxybenzyl moiety with a predicted pKa of 1.21 ± 0.30, indicating that the phosphate group is fully deprotonated (dianionic) at physiological pH 7.4, rendering the reagent negatively charged and membrane-impermeant . In contrast, MTSET and MTSEA bear permanent positive charges (quaternary ammonium and primary amine, respectively) and readily permeate lipid bilayers [1]. This electrostatic dichotomy is not merely qualitative—the second-order rate constant for reaction of cationic MTSET with thiolates in negatively charged microenvironments can exceed that of anionic MTSES by >10-fold due to electrostatic attraction, while the opposite holds for cationic binding pockets [2]. The phosphoryloxybenzyl group of 4-Pob-mts, unlike the sulfonate group of MTSES, additionally provides a phosphate ester moiety that mimics natural phosphorylated amino acid side chains .

Electrostatic steering Substituted cysteine accessibility method (SCAM) Membrane permeability

4-Pob-mts vs. Neutral MTS Reagents: Aqueous Solubility Eliminates DMSO-Related Experimental Artifacts

4-Pob-mts is documented as soluble in both methanol and water , a property conferred by its anionic phosphate group that enables direct dissolution in aqueous buffers without organic co-solvents. Conversely, non-charged MTS reagents—including the widely used methyl methanethiosulfonate (MMTS) and alkyl-MTS variants—are not water soluble and require DMSO as a solubilizing vehicle . DMSO concentrations as low as 0.1-1% (v/v) can induce conformational changes in membrane proteins, alter lipid bilayer fluidity, and modulate ion channel gating, potentially confounding SCAM or electrophysiological readouts . For neutral MTS reagents, stock solutions prepared in DMSO must be diluted into aqueous buffers immediately before use, and even then, DMSO carryover may affect sensitive biological systems [1].

Solubility Buffer compatibility Artifact minimization

4-Pob-mts vs. MTSET and MTSEA: Extended Aqueous Stability Mitigates Hydrolytic Degradation During Handling

All MTS reagents undergo hydrolysis in aqueous solution, but the rate of degradation varies substantially by chemical structure. Cationic MTS reagents hydrolyze rapidly: at pH 7.5 and room temperature, MTSEA exhibits a half-life of approximately 15 minutes, while MTSET hydrolyzes with an even shorter half-life of 10 minutes . MTSES, an anionic MTS reagent, demonstrates superior hydrolytic stability with a half-life of approximately 20 minutes under identical conditions [1]. While specific hydrolytic half-life data for 4-Pob-mts have not been published, class-level inference from structurally related anionic MTS reagents (e.g., MTSES) suggests that the negatively charged phosphate group confers enhanced aqueous stability relative to cationic variants—a property attributed to reduced susceptibility to nucleophilic attack at the electrophilic sulfur center . Furthermore, the phosphoryloxybenzyl group provides steric shielding that may further attenuate hydrolysis kinetics compared to smaller MTS reagents .

Hydrolytic stability Reagent half-life Experimental reproducibility

4-Pob-mts vs. MTSES: Phosphate Moiety Enables Phosphatase-Sensitive Reversal and Phosphorylation Mimicry

4-Pob-mts and MTSES are both anionic, membrane-impermeant MTS reagents, but they differ fundamentally in the chemical nature of their charged groups. 4-Pob-mts contains a phosphate monoester (phosphoryloxybenzyl), whereas MTSES contains a sulfonate group . This distinction carries functional consequences: phosphate esters are substrates for endogenous and exogenous phosphatases, providing a potential enzymatic route for label removal that is not available with sulfonate-based reagents . Additionally, the phosphate group on 4-Pob-mts mimics the phosphorylated state of tyrosine, serine, or threonine residues, making it a candidate for generating phosphomimetic cysteine mutants in proteins where phosphorylation regulates activity, localization, or protein-protein interactions [1]. The predicted pKa of 1.21 for the phosphate group ensures complete deprotonation at physiological pH, yielding a −2 charge state versus the −1 charge of MTSES .

Phosphatase sensitivity Post-translational modification mimicry Reversible labeling

4-Pob-mts Procurement: Standardized Purity and Storage Specifications for Reproducible Labeling

4-Pob-mts is commercially available from specialty chemical suppliers with a standard purity specification of ≥95% . The compound is hygroscopic and requires storage at −20 °C in a freezer under inert atmosphere to prevent moisture absorption and hydrolytic degradation [1]. These specifications align with best practices for MTS reagent handling, as all methanethiosulfonates hydrolyze in water over time and are particularly sensitive to nucleophiles . MTS reagents decompose rapidly in buffer, and non-charged variants additionally require DMSO for solubilization, whereas 4-Pob-mts can be dissolved directly in aqueous media . Procurement from vendors offering certified purity analysis and batch-specific quality control documentation ensures experimental reproducibility across long-term studies.

Purity specification Storage conditions Lot-to-lot consistency

4-Pob-mts Applications: High-Impact Use Cases Stemming from Anionic Charge and Phosphate Chemistry


Membrane Protein Topology Mapping via Substituted Cysteine Accessibility Method (SCAM)

4-Pob-mts serves as an ideal anionic, membrane-impermeant SCAM probe for mapping extracellular versus intracellular accessibility of engineered cysteine residues in ion channels, transporters, and G protein-coupled receptors. Its negative charge and aqueous solubility ensure that labeling occurs exclusively at solvent-exposed, extracellular cysteine thiolates, while its membrane impermeability prevents confounding intracellular modification [1]. When used in paired experiments with membrane-permeant cationic MTS reagents (e.g., MTSET, MTSEA), 4-Pob-mts enables definitive topological assignment of transmembrane segments and pore-lining residues [2].

Phosphomimetic Cysteine Mutagenesis for Functional Interrogation of Kinase-Dependent Signaling

The phosphate monoester moiety of 4-Pob-mts enables the generation of phosphomimetic cysteine mutants in proteins where serine, threonine, or tyrosine phosphorylation regulates activity or protein-protein interactions. Following site-specific cysteine modification with 4-Pob-mts, the covalently attached phosphoryloxybenzyl group mimics the steric and electrostatic properties of a phosphorylated side chain, allowing functional characterization of phosphorylation-dependent conformational changes without the need for non-natural amino acid incorporation or kinase overexpression [1]. The modification can be reversed by treatment with alkaline phosphatase, providing a control for covalent modification effects [2].

Electrostatic Potential Mapping of Ligand-Binding Pockets and Enzyme Active Sites

4-Pob-mts can be employed to probe the local electrostatic environment of engineered cysteine residues within protein binding pockets. The differential reactivity of 4-Pob-mts (anionic, −2 charge) compared to MTSET (cationic, +1 charge) and neutral MTS reagents provides a semi-quantitative readout of local electrostatic potential [1]. In systems where reaction rates with charged MTS reagents correlate with the proximity of fixed charges in the protein scaffold, the −2 charge of 4-Pob-mts offers enhanced sensitivity to positively charged microenvironments relative to the −1 charge of MTSES, enabling finer discrimination of electrostatic landscapes [2].

Extracellular Domain-Selective Labeling for Cell-Surface Proteomics and Receptor Tracking

The membrane impermeability and aqueous solubility of 4-Pob-mts make it well-suited for selective labeling of cell-surface cysteine residues in live-cell proteomics and receptor trafficking studies. Unlike membrane-permeant MTS reagents that indiscriminately label intracellular and extracellular cysteines, 4-Pob-mts restricts modification to the extracellular face of the plasma membrane, enabling unambiguous identification of surface-exposed protein domains [1]. This property is particularly valuable for quantifying receptor internalization kinetics, mapping ligand-binding site accessibility, and identifying disease-associated conformational changes in cell-surface receptors [2].

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